molecular formula C7H3F3O2 B123155 3,4,5-Trifluorobenzoic acid CAS No. 121602-93-5

3,4,5-Trifluorobenzoic acid

Cat. No.: B123155
CAS No.: 121602-93-5
M. Wt: 176.09 g/mol
InChI Key: VJMYKESYFHYUEQ-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzoic acid is a benzoic acid derivative characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications .

Scientific Research Applications

3,4,5-Trifluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a transient directing group in catalytic C-H activation reactions.

    Biology: Investigated for its potential inhibitory activity towards d-amino acid oxidases, which may have implications in treating mental disorders such as schizophrenia.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Employed in the production of specialty chemicals and materials, including liquid crystals and polymers

Safety and Hazards

The safety information for 3,4,5-Trifluorobenzoic acid includes hazard statements H315, H319, and H335 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

3,4,5-Trifluorobenzoic acid finds its application as a transient directing group in transition metal catalysed C-H activation reactions . A salt of this compound improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment . It is also used as a synthetic building block for dibenzoate esters type anticancer drugs .

Biochemical Analysis

Biochemical Properties

3,4,5-Trifluorobenzoic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidases, which are involved in the metabolism of amino acids. The compound’s inhibitory activity towards these enzymes suggests its potential use in treating mental disorders like schizophrenia . Additionally, this compound is used as a transient directing group in transition metal-catalyzed C-H activation reactions, facilitating the catalytic cycle by assisting in the concerted metalation deprotonation step .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s role in improving the solubility and permeability of naftopidil, a drug used in benign prostatic hyperplasia treatment, highlights its impact on cellular transport mechanisms . Furthermore, this compound is used as a synthetic building block for anticancer drugs, indicating its potential effects on cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The fluorine atoms in the compound contribute to its ideal acidity, enhancing its ability to participate in catalytic cycles. The compound assists in the concerted metalation deprotonation step during C-H activation, facilitating the catalytic cycle . Additionally, this compound’s inhibitory activity towards d-amino acid oxidases involves binding interactions that inhibit the enzyme’s function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be stable under standard storage conditions, with a melting point of 97-99°C . Long-term studies have shown that this compound maintains its biochemical activity over extended periods, making it a reliable reagent for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting d-amino acid oxidases suggests its involvement in amino acid metabolism . Additionally, its use as a transient directing group in C-H activation reactions indicates its participation in complex catalytic cycles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity. For example, the compound’s ability to improve the solubility and permeability of naftopidil highlights its role in cellular transport mechanisms .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, with specific interactions occurring in targeted subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorobenzoic acid can be synthesized from 1,2,3-trifluorobenzene through a series of chemical reactions. One common method involves the oxidation of 1,2,3-trifluorobenzene using potassium permanganate in an alkaline medium. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Trifluorobenzoic acid
  • 2,4,5-Trifluorobenzoic acid
  • 2,3,4,5-Tetrafluorobenzoic acid
  • 2,3,4,5,6-Pentafluorobenzoic acid

Uniqueness of 3,4,5-Trifluorobenzoic Acid

This compound is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties and reactivity compared to other trifluorobenzoic acid isomers. The absence of steric hindrance at the ortho positions allows for efficient participation in catalytic reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMYKESYFHYUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357399
Record name 3,4,5-Trifluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121602-93-5
Record name 3,4,5-Trifluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121602-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121602935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4,5-trifluoro-
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Record name 3,4,5-Trifluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 3,4,5-trifluorobenzoic acid challenging?

A1: Early attempts to synthesize this compound faced significant hurdles. Researchers initially aimed to synthesize 3,4,5-trifluorophenylalanine and encountered difficulties obtaining the key intermediate, this compound []. The traditional approach of using diazonium fluoborate salt pyrolysis, successful for similar compounds, failed to yield the desired product [].

Q2: How is this compound utilized in organometallic chemistry?

A2: this compound serves as a valuable ligand in organometallic synthesis. Researchers have successfully synthesized and characterized bismuth and antimony complexes containing 3,4,5-trifluorobenzoate ligands [, , ]. These complexes offer insights into the coordination chemistry of heavy main-group elements and potential applications in catalysis.

Q3: What insights do computational studies provide regarding the structure of this compound?

A3: Computational studies, specifically those focusing on rotational spectroscopy, have been employed to explore the conformational landscape of symmetrically fluorine-substituted benzoic acids, including this compound []. These studies contribute to a deeper understanding of the molecule's structure and potential influence on its reactivity and interactions with other molecules.

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